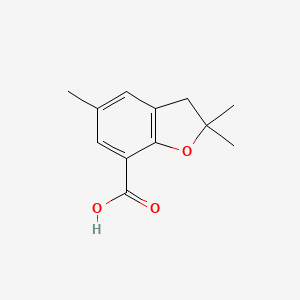

2,2,5-Trimethyl-2,3-dihydrobenzofuran-7-carboxylic acid

CAS No.: 35700-73-3

Cat. No.: VC8268088

Molecular Formula: C12H14O3

Molecular Weight: 206.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 35700-73-3 |

|---|---|

| Molecular Formula | C12H14O3 |

| Molecular Weight | 206.24 g/mol |

| IUPAC Name | 2,2,5-trimethyl-3H-1-benzofuran-7-carboxylic acid |

| Standard InChI | InChI=1S/C12H14O3/c1-7-4-8-6-12(2,3)15-10(8)9(5-7)11(13)14/h4-5H,6H2,1-3H3,(H,13,14) |

| Standard InChI Key | IZWOJXGLGRGZNL-UHFFFAOYSA-N |

| SMILES | CC1=CC2=C(C(=C1)C(=O)O)OC(C2)(C)C |

| Canonical SMILES | CC1=CC2=C(C(=C1)C(=O)O)OC(C2)(C)C |

Introduction

Structural and Nomenclatural Analysis

Core Architecture

The compound’s backbone consists of a 2,3-dihydrobenzofuran system—a fused bicyclic structure with a benzene ring connected to a partially saturated furan moiety. Substituents include methyl groups at positions 2, 2, and 5, along with a carboxylic acid group at position 7 . This configuration creates a sterically crowded environment around the furan oxygen, influencing its electronic properties and reactivity.

Systematic Nomenclature

The International Union of Pure and Applied Chemistry (IUPAC) name is 2,2,5-trimethyl-3H-1-benzofuran-7-carboxylic acid, reflecting the substituent positions and saturation state . The numbering begins at the oxygen atom in the furan ring, proceeding clockwise around the benzene moiety.

Molecular Descriptors

Key identifiers include:

| Property | Value | Source |

|---|---|---|

| SMILES | CC1(OC2=C(C1)C=C(C=C2C(=O)O)C)C | |

| InChI Key | IZWOJXGLGRGZNL-UHFFFAOYSA-N | |

| Molecular Formula | ||

| Exact Mass | 206.0943 g/mol |

The SMILES string confirms the methyl groups’ positions and the carboxylic acid’s orientation . Computational models predict a planar benzene ring with a puckered dihydrofuran component .

Synthetic and Physicochemical Properties

Synthetic Routes

While explicit synthesis protocols are unavailable in public records, analogous dihydrobenzofurans are typically synthesized via:

-

Cyclization of substituted phenols with α,β-unsaturated carbonyl compounds.

-

Friedel-Crafts alkylation to introduce methyl groups.

Reaction optimization likely requires careful temperature control to prevent ring opening or decarboxylation.

Spectroscopic Signatures

Predicted spectral data based on structural analogs:

-

IR: Strong absorption at ~1700 cm⁻¹ (C=O stretch), 1250 cm⁻¹ (C-O-C asymmetric stretch) .

-

¹H NMR: Three singlets for methyl groups (δ 1.2–1.5 ppm), aromatic protons (δ 6.8–7.3 ppm), and a broad peak for the carboxylic acid (δ 10–12 ppm) .

| Parameter | Aladdin Scientific | ChemShuttle |

|---|---|---|

| Purity | ≥97% | 95% |

| Packaging | 100 mg | Custom |

| Price | $50–$100 (estimated) | $300 |

| Storage | Room temperature | 2–8°C |

Discrepancies in storage conditions suggest batch-to-batch variability in stability profiles.

Regulatory Status

Classified as non-pharmaceutical grade, with explicit restrictions against medical or consumer use . Material Safety Data Sheets (MSDS) mandate:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume